Product packaging for Benzoylec-gonin hydrate(Cat. No.:CAS No. 5928-96-1)

Benzoylec-gonin hydrate

Cat. No.: B13419098
CAS No.: 5928-96-1
M. Wt: 307.34 g/mol
InChI Key: FFQVHSAKNBCHHT-BHARVXRSSA-N
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Description

Overview of Benzoylecgonine (B1201016) as a Key Cocaine Metabolite

Benzoylecgonine (BZE) is the principal metabolite of cocaine, produced through the metabolic process of hydrolysis in the liver. attolife.co.ukwikipedia.org When cocaine is consumed, the body's enzymes, specifically carboxylesterases, break it down, converting approximately 45% of it into benzoylecgonine. wikipedia.orgamegroups.org Chemically, benzoylecgonine is the benzoate (B1203000) ester of ecgonine (B8798807) and the corresponding carboxylic acid of cocaine, meaning the methyl ester group has been removed. wikipedia.org

Unlike cocaine, which has a relatively short half-life in the body, benzoylecgonine persists for a significantly longer period, making it a crucial biomarker in drug testing. attolife.co.ukoup.com Its presence in biological samples such as urine, blood, oral fluid, and hair is a definitive indicator of recent cocaine use. attolife.co.uklegendsrecovery.comubi.pt For this reason, most standard drug screenings for cocaine use are designed to detect benzoylecgonine rather than the parent drug. attolife.co.ukwikipedia.org While considered pharmacologically inactive regarding the stimulant effects associated with cocaine, some research suggests it may contribute to certain physiological effects, such as vasoconstriction. amegroups.orgmajlaw.co.uknih.gov Due to its unusual zwitterion structure, it is resistant to further hydrolysis, contributing to its stability and longevity in the body and the environment. nih.gov

Table 1: Key Properties of Benzoylecgonine

Property Value Source
Chemical Formula C₁₆H₁₉NO₄ nih.govsigmaaldrich.com
Molar Mass 289.33 g/mol (anhydrous) nih.govsigmaaldrich.com
Metabolism Primary metabolite of cocaine via hydrolysis wikipedia.orgdrugbank.com
Enzyme Liver Carboxylesterase-1 (hCE-1) amegroups.orgnih.gov
Primary Detection Matrix Urine wikipedia.orgcumhuriyet.edu.tr
Detection Window Longer than cocaine; up to 4 days or more in urine after last use. legendsrecovery.com attolife.co.uk

Research Significance of Benzoylecgonine Hydrate (B1144303)

Benzoylecgonine is often handled in its hydrate form, such as benzoylecgonine tetrahydrate, for research purposes. researchgate.net The hydrate form is significant in various scientific fields, primarily in analytical chemistry, environmental science, and diagnostics.

In diagnostics and analytical chemistry, benzoylecgonine hydrate serves as a starting material for synthesizing reagents used in cocaine detection assays. nih.gov For example, it is used to create benzoylecgonine-horseradish peroxidase (BE-HRP) conjugates, which are essential components of diagnostic tests for detecting cocaine in biological fluids. nih.gov The synthesis involves activating the benzoylecgonine, sometimes after a chemical drying step to remove the water of hydration, to couple it with the enzyme. researchgate.netnih.gov The development of precise analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), relies on using certified reference standards of benzoylecgonine, often in its stable hydrate form, for calibration and validation. majlaw.co.uknih.govrsc.org

The research significance of benzoylecgonine hydrate also extends to environmental monitoring. As the primary and most stable metabolite of cocaine, its presence in water systems is a reliable indicator of cocaine consumption within a population. wikipedia.orgnih.gov Scientists analyze wastewater and river water for traces of benzoylecgonine to estimate the scale of cocaine use in specific regions, a field known as wastewater-based epidemiology. wikipedia.orgbelspo.be Studies have detected benzoylecgonine in rivers and even in drinking water supplies in various parts of the world, prompting further research into its environmental fate, potential ecological impact, and degradation processes like photocatalysis. wikipedia.orgnih.govsavethewater.orgresearchgate.net

Table 2: Research Applications of Benzoylecgonine Hydrate

Research Area Application Detailed Finding Source
Diagnostics Synthesis of Immunoassay Reagents Used to prepare benzoylecgonine-horseradish peroxidase (BE-HRP) conjugates for detecting cocaine in biological samples. nih.gov nih.gov
Forensic Toxicology Development of Analytical Methods Serves as a standard for validating and calibrating quantitative detection methods like GC-MS and LC-MS/MS in urine, blood, and hair. ubi.ptnih.govrsc.org majlaw.co.ukrsc.org
Environmental Science Wastewater-Based Epidemiology Measurement of benzoylecgonine concentrations in municipal wastewater is used to estimate community-wide cocaine consumption. wikipedia.org wikipedia.org
Ecotoxicology Environmental Contaminant Studies Investigated for its potential negative ecological impact on aquatic organisms. wikipedia.orgsavethewater.org wikipedia.org
Water Treatment Degradation Studies Used in studies to investigate its removal and degradation from water via processes like chlorination and photo-degradation. researchgate.net researchgate.net

Historical Context of Benzoylecgonine Investigation

The investigation of benzoylecgonine is intrinsically linked to the history of understanding cocaine's pharmacology and the development of drug control measures. Following the widespread use and subsequent abuse of cocaine, scientific efforts focused on understanding how the body processes the drug, leading to the identification of its metabolites. Benzoylecgonine was established as the major and most abundant metabolite, making it the most reliable target for proving cocaine consumption. attolife.co.ukdrugbank.com

The development of analytical techniques throughout the 20th and into the 21st century has been pivotal. Early methods for its detection have evolved into highly sensitive and specific technologies. The gold standard in forensic drug testing became Gas Chromatography-Mass Spectrometry (GC-MS), which can accurately identify and quantify benzoylecgonine in complex biological matrices like urine. majlaw.co.uknih.gov More recently, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and even portable mass spectrometry are being developed for rapid and reliable detection. cumhuriyet.edu.trrsc.org

A significant milestone in benzoylecgonine investigation was its application in wastewater-based epidemiology. A pioneering study in 2005 analyzed water from Italy's Po River, using the concentration of benzoylecgonine to estimate cocaine use in the region. wikipedia.org This novel approach has since been adopted globally, providing objective, near-real-time data on drug consumption trends in populations and marking a new chapter in the compound's research history. wikipedia.orgbelspo.besavethewater.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO5 B13419098 Benzoylec-gonin hydrate CAS No. 5928-96-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5928-96-1

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrate

InChI

InChI=1S/C16H19NO4.H2O/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10;/h2-6,11-14H,7-9H2,1H3,(H,18,19);1H2/t11-,12+,13-,14+;/m0./s1

InChI Key

FFQVHSAKNBCHHT-BHARVXRSSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O.O

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O.O

Origin of Product

United States

Structural Elucidation and Stereochemistry of Benzoylecgonine

Molecular Architecture and Conformational Analysis

Benzoylecgonine (B1201016) (BZE) is a tropane (B1204802) alkaloid and the primary metabolite of cocaine. nih.govdrugbank.com Its chemical structure is defined by a bicyclic tropane core, which dictates its three-dimensional shape and chemical properties.

The foundational framework of benzoylecgonine is the 8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane ring. inhn.org This bicyclic structure is formed by the fusion of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring, which share a nitrogen atom (at position 8) and two carbon atoms (at positions 1 and 5). inhn.orgbiointerfaceresearch.com

Computational analyses and stereochemical studies have shown that the piperidine component of the tropane skeleton in related compounds preferentially adopts a chair conformation. inhn.orgbiointerfaceresearch.com This arrangement is the most energetically stable form, minimizing steric strain. In this conformation, the N-methyl group is oriented in an axial position, perpendicular to the main axis of the bicyclic system. inhn.org This specific conformation is a defining characteristic of the tropane alkaloid family.

The specific arrangement of functional groups attached to the tropane skeleton is crucial for the molecule's properties. The systematic IUPAC name for the naturally occurring isomer of benzoylecgonine is (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid. nih.gov This nomenclature precisely defines the stereochemistry at the chiral centers:

A carboxylic acid group is located at the C-2 position.

A benzoyloxy group is attached at the C-3 position.

The stereospecific orientation of these groups is significant. The carboxylic acid group at C-2, which results from the hydrolysis of cocaine's methyl ester, contributes to the molecule's polarity and its ability to form a stable zwitterion structure in solution. nih.govwikipedia.org The aromatic benzoyloxy group at the 3β position plays a role in the binding interactions observed in related compounds at biological receptors. mdpi.com

Table 1: Key Structural and Chemical Features of Benzoylecgonine

AttributeDescriptionSource
Molecular FormulaC₁₆H₁₉NO₄ nih.govchemicalbook.com
Molar Mass (Anhydrous)289.33 g/mol nih.govsigmaaldrich.com
Core StructureTropane (8-azabicyclo[3.2.1]octane) drugbank.com
Key Functional GroupsCarboxylic Acid (-COOH), Benzoate (B1203000) Ester (-OCOC₆H₅), Tertiary Amine (>N-CH₃) nih.govbiointerfaceresearch.com
IUPAC Name(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid nih.gov

Stereoisomeric Forms: Synthesis and Characterization of Enantiomers (R and S)

Like cocaine, benzoylecgonine possesses four chiral carbon atoms (C-1, C-2, C-3, and C-5), which allows for the existence of multiple stereoisomers. scielo.org.za However, geometric constraints imposed by the bicyclic tropane bridge limit the number of stable isomers to eight. scielo.org.zawikipedia.org These exist as four pairs of enantiomers (R and S forms). scielo.org.za

The R and S forms of benzoylecgonine have been studied using computational methods, such as Density Functional Theory (DFT), to predict their structural and electronic properties. biointerfaceresearch.com These analyses reveal subtle differences in energy, volume, and dipole moments between the enantiomers in both the gas phase and in aqueous solution. biointerfaceresearch.com For instance, DFT calculations at the B3LYP/6-311++G** level show that both R and S forms of benzoylecgonine have identical energies and dipole moments in a given phase, though their calculated molecular volumes differ slightly. biointerfaceresearch.com

The synthesis of specific benzoylecgonine stereoisomers is typically achieved through the hydrolysis of the corresponding cocaine isomer. wikipedia.orggoogle.com For example, (-)-cocaine, the naturally occurring R-isomer, can be hydrolyzed to produce the corresponding R-isomer of benzoylecgonine. wikipedia.orgnih.gov

Table 2: Calculated Properties of R and S Benzoylecgonine Enantiomers Data obtained using the B3LYP/6-311++G** method.

FormPhaseTotal Energy (Hartrees)Dipole Moment (Debye)Volume (ų)Source
R-BenzoylecgonineGas-939.993.89305.0 biointerfaceresearch.com
S-BenzoylecgonineGas-939.993.89304.9 biointerfaceresearch.com
R-BenzoylecgonineAqueous Solution-940.026.52307.2 biointerfaceresearch.com
S-BenzoylecgonineAqueous Solution-940.026.52307.1 biointerfaceresearch.com

Hydration Phenomena and Their Influence on Molecular Structure and Dynamics in Solution

Benzoylecgonine hydrate (B1144303) is the form of the compound that includes associated water molecules, typically within its crystal lattice. smolecule.com This hydration is facilitated by the molecule's polar functional groups—the carboxylic acid and the tertiary amine—which can participate in hydrogen bonding with water. The formation of the hydrate can occur during crystallization from aqueous solutions. smolecule.com

The interaction with water significantly influences the molecule's properties. In solution, benzoylecgonine demonstrates a notable increase in its dipole moment compared to the gas phase, rising from 3.89 D to 6.52 D. biointerfaceresearch.com This indicates a substantial charge redistribution upon solvation. The molecular volume also expands in solution. biointerfaceresearch.com

Computational studies have quantified the energy of this interaction. The solvation energy of benzoylecgonine in water is calculated to be -85.79 kJ/mol. biointerfaceresearch.com This value is higher than that of cocaine (-70.21 kJ/mol), suggesting that benzoylecgonine has a more favorable interaction with water, which is consistent with the presence of the hydrophilic carboxylic acid group instead of cocaine's methyl ester group. biointerfaceresearch.com This strong solvation contributes to the molecule's stability and persistence in aqueous environments and biological fluids. biointerfaceresearch.comnih.gov

Biochemical Pathways of Benzoylecgonine Formation and Metabolism

Primary Metabolic Routes from Cocaine to Benzoylecgonine (B1201016)

The conversion of cocaine to benzoylecgonine is a primary metabolic pathway, accounting for a significant portion of cocaine elimination from the body. This process occurs through several mechanisms, including the action of specific enzymes and spontaneous chemical breakdown.

Human carboxylesterase 1 (hCE1), predominantly found in the liver, is a key enzyme in the hydrolysis of cocaine's methyl ester group to form benzoylecgonine. wikipedia.orgmdpi.commdpi.comnih.gov This enzymatic reaction is a major route for cocaine metabolism. researchgate.net The catalytic efficiency of hCE1 in this process has been a subject of detailed kinetic studies.

Research has shown that hCE1 follows Michaelis-Menten kinetics in its catalysis of cocaine. A non-specific carboxylesterase from human liver that catalyzes this reaction has a reported Km value of 116 μM for cocaine. researchgate.net Another study reported a Km value of 0.12 mM for hCE1 with cocaine. researchgate.net The catalytic rate constant (kcat) for hCE1-catalyzed hydrolysis of cocaine to benzoylecgonine has been determined to be 0.058 min−1. mdpi.com This rate is notably slower than the hydrolysis of cocaine's benzoyl ester by other enzymes like butyrylcholinesterase. mdpi.com

The binding affinity of various cocaine-related compounds to hCE1 has also been investigated. The naturally occurring (R)-(-)-cocaine isomer exhibits the highest affinity among cocaine and its analogs. nih.gov The stereoselectivity of the enzyme is evident from the lower affinity observed for pseudo- or allopseudococaine isomers. nih.gov Structural components of the cocaine molecule, such as the methyl ester, benzoyl, and N-methyl groups, are crucial for effective binding to hCE1, as their removal significantly increases the inhibition constant (Ki), indicating weaker binding. nih.gov

Kinetic and Binding Parameters of hCE1 for Cocaine and Related Compounds
CompoundParameterValueReference
CocaineKm116 µM researchgate.net
CocaineKm0.12 mM researchgate.net
Cocainekcat0.058 min-1 mdpi.com
(R)-(-)-CocaineBinding AffinityHighest among analogs nih.gov
Pseudo/AllopseudococaineBinding AffinityLower than (R)-(-)-cocaine nih.gov

While butyrylcholinesterase (BChE) is primarily known for hydrolyzing cocaine to ecgonine (B8798807) methyl ester, it also plays a role in the broader metabolic profile of cocaine. mdpi.comnih.gov However, its direct enzymatic contribution to the formation of benzoylecgonine is not its primary function; rather, it metabolizes cocaine through a different hydrolytic pathway. nih.gov Some research has explored the kinetic parameters of wild-type BChE against not only cocaine but also its metabolites, including benzoylecgonine itself, indicating a complex interplay of these substances with the enzyme. nih.gov

Kinetic studies have provided specific parameters for the interaction of wild-type BChE with cocaine and its metabolites. For the hydrolysis of (-)-cocaine, the Vmax is 0.29 μM min−1 and the KM is 4.5 μM. nih.gov For norcocaine (B1214116), the Vmax is 0.20 μM min−1 with a KM of 15 μM. nih.gov Interestingly, wild-type BChE also shows activity against benzoylecgonine, with a Vmax of 0.25 μM min−1 and a KM of 83 μM. nih.gov This indicates that BChE can hydrolyze benzoylecgonine, contributing to its further breakdown.

Kinetic Parameters of Wild-Type BChE for Cocaine and its Metabolites
SubstrateVmax (µM min-1)KM (µM)Reference
(-)-Cocaine0.294.5 nih.gov
Norcocaine0.2015 nih.gov
Benzoylecgonine0.2583 nih.gov

Benzoylecgonine can be formed non-enzymatically through the spontaneous hydrolysis of cocaine in aqueous solutions, particularly at neutral to alkaline pH. nih.govmdpi.com This chemical breakdown is a significant pathway for the formation of benzoylecgonine, especially in vitro. nih.gov The rate of this spontaneous hydrolysis is influenced by pH and temperature.

At physiological temperature and pH, cocaine has been reported to spontaneously hydrolyze to form benzoylecgonine at a rate of 4.8% of the total cocaine per hour. researchgate.net This non-enzymatic conversion is an important consideration in the analysis of biological samples, as benzoylecgonine can form after the sample has been collected. nih.gov The rate of spontaneous hydrolysis suggests that a portion of the benzoylecgonine detected in the body may arise from this chemical process rather than direct enzymatic action. nih.gov

Further Biotransformation of Benzoylecgonine

Benzoylecgonine is not an end-product of metabolism and can undergo further biotransformation to produce other metabolites. These subsequent reactions include hydroxylation and demethylation, leading to the formation of compounds that can also be detected in biological samples.

Benzoylecgonine can be hydroxylated to form metabolites such as m-hydroxybenzoylecgonine (m-OHBZE) and p-hydroxybenzoylecgonine (p-OHBZE). nih.govnih.gov These hydroxylated derivatives are considered exclusively in vivo metabolites, and their presence can help to confirm that cocaine was ingested rather than being an artifact of sample contamination. nih.gov

Studies analyzing urine samples that tested positive for benzoylecgonine have demonstrated the prevalence of these hydroxylated metabolites. In one study of 82 urine specimens, at least one of the three metabolites (m-OHBZE, p-OHBZE, or norbenzoylecgonine) was present in 96.3% of the samples. nih.gov Another analysis of 89 specimens found m-OHBZE in 83% of the samples and p-OHBZE in 79%. oup.com Furthermore, m-hydroxybenzoylecgonine has been identified as a quantitatively important cocaine metabolite in meconium, with its total concentration sometimes exceeding that of benzoylecgonine. nih.gov

Detection of Hydroxylated Benzoylecgonine Metabolites in Urine
MetabolitePrevalence in Benzoylecgonine-Positive SamplesReference
m-Hydroxybenzoylecgonine (m-OHBZE)83% (of 89 specimens) oup.com
p-Hydroxybenzoylecgonine (p-OHBZE)79% (of 89 specimens) oup.com
At least one hydroxylated metabolite or norbenzoylecgonine96.3% (of 82 specimens) nih.gov

Norbenzoylecgonine is another secondary metabolite that can be formed from benzoylecgonine through N-demethylation. nih.gov Similar to the hydroxylated metabolites, norbenzoylecgonine is considered to be produced in vivo. nih.gov Its detection can further support the confirmation of cocaine use.

In a study of 89 urine specimens that were positive for benzoylecgonine, norbenzoylecgonine was detected in 67% of the samples at a concentration above 5 ng/mL. oup.com Although it is a minor metabolite, its presence is a reliable indicator of cocaine ingestion.

Detection of Norbenzoylecgonine in Benzoylecgonine-Positive Urine
MetabolitePrevalence in Benzoylecgonine-Positive SamplesReference
Norbenzoylecgonine67% (of 89 specimens) oup.com

Comparative Metabolic Dynamics in Non-Human Biological Systems

The biotransformation of cocaine, leading to the formation of its primary metabolite benzoylecgonine, exhibits considerable variability across different non-human biological systems. These dynamics are influenced by factors such as the species, developmental stage, and the specific enzymatic pathways present in the organism. Research in animal models has been crucial for elucidating the complex processes of benzoylecgonine formation and its subsequent metabolic fate.

Fetal Metabolic Capacity for Benzoylecgonine Production

The developing fetus possesses a distinct and evolving metabolic capacity, which includes the ability to produce benzoylecgonine following maternal cocaine exposure. Studies in non-human primates and rodents have demonstrated that both cocaine and its metabolites can cross the placental barrier, exposing the fetus to these compounds. researchgate.net

Research conducted on pregnant Sprague-Dawley rats has provided direct evidence of benzoylecgonine distribution in fetal tissues. Following subcutaneous administration of cocaine to the dams, both cocaine and benzoylecgonine were detected in fetal brain and plasma. nih.gov This indicates that the near-term rat fetus is exposed to maternally derived benzoylecgonine and may also possess the enzymatic machinery to metabolize cocaine to benzoylecgonine in situ. The presence of carboxylesterases, the enzymes responsible for this conversion, in fetal liver and other tissues supports the potential for fetal production of this metabolite.

Further evidence from studies on various mammalian models suggests that metabolites can accumulate in the amniotic fluid. researchgate.netoup.com The fetus, through swallowing amniotic fluid, may be subjected to prolonged exposure and recirculation of these compounds, including benzoylecgonine. oup.com The metabolic and excretory systems of the fetus are underdeveloped, which can lead to different pharmacokinetic profiles compared to the adult organism. For instance, studies in human neonates have shown a longer elimination half-life for benzoylecgonine compared to adults, a finding that is likely applicable to other mammalian newborns due to immature renal function. oup.com

Distribution of Benzoylecgonine in Near-Term Rat Fetuses Following Maternal Cocaine Administration
Maternal DoseTime Post-InjectionFetal TissueDetected Compound
10, 20, or 40 mg/kg0.5 and 2 hoursBrainBenzoylecgonine
10, 20, or 40 mg/kg0.5 and 2 hoursPlasmaBenzoylecgonine

Data derived from studies on Sprague-Dawley rats. nih.gov

Interspecies Variations in Benzoylecgonine Metabolic Profiles

Significant interspecies differences in cocaine metabolism, and consequently benzoylecgonine production, have been documented. Rodent models, such as mice and rats, are commonly used in studies, and while they share the same fundamental metabolic pathways as primates, the relative importance of these pathways can differ. researchgate.netresearchgate.net

A comparative study on cocaine metabolism in mice and rats revealed species-dependent variations. nih.govnih.gov While the urinary levels of benzoylecgonine, resulting from ester hydrolysis, were comparable between the two species after receiving the same dose of cocaine, there were dramatic differences in the profiles of metabolites from oxidative metabolism. nih.govnih.gov For example, N-oxidation reactions were found to be the preferred metabolic routes in mice, whereas extensive aryl hydroxylation occurred in rats. nih.gov This highlights that even between closely related species, the biotransformation of cocaine can vary significantly.

Further research using microsomal preparations from different rat organs (liver, kidney, lung, and brain) has shown that while oxidative metabolism occurs in various tissues, it is most prominent in the liver and kidney. nih.gov Notably, this study found that metabolites with a free carboxylic group, such as benzoylecgonine, were not further oxidized by these microsomal enzymes, suggesting that hydrolysis is the terminal step for this particular metabolic branch. nih.gov

Differences are also observed among non-human primates. For instance, rhesus monkeys and squirrel monkeys exhibit different levels of endogenous butyrylcholinesterase (BChE), the enzyme that metabolizes cocaine to ecgonine methyl ester. nih.gov This variation in enzyme activity directly impacts the rate of cocaine metabolism and, consequently, the relative amount of cocaine available for the alternative pathway of hydrolysis to benzoylecgonine. nih.gov

Comparative Overview of Cocaine Metabolism in Rodent Models
Metabolic PathwayMouseRatReference
Ester Hydrolysis to BenzoylecgonineComparable to RatComparable to Mouse nih.govnih.gov
Oxidative Metabolism (Primary Route)N-oxidation (N-demethylation, N-hydroxylation)Aryl Hydroxylation nih.gov
Further Metabolism of BenzoylecgonineNot significantly oxidized by microsomal enzymesNot significantly oxidized by microsomal enzymes nih.gov

Environmental Transformation and Degradation Studies of Benzoylecgonine

Hydrolytic Stability and Kinetic Degradation in Aquatic Environments

Benzoylecgonine (B1201016) exhibits considerable stability in aquatic environments, largely attributed to its zwitterionic structure, which makes it resistant to hydrolysis under typical environmental pH conditions. nih.govdrugbank.comacs.org Unlike its parent compound, cocaine, which can undergo hydrolysis to form benzoylecgonine, the reverse reaction or further abiotic hydrolysis of benzoylecgonine to ecgonine (B8798807) and benzoic acid is significantly slower. researchgate.net

Studies have shown that the half-life of benzoylecgonine can be quite long, indicating its persistence in water bodies. nih.govnih.gov For instance, in some pharmacokinetic studies, the terminal elimination half-life of benzoylecgonine in plasma has been observed to be around 6.6 to 9.2 hours, though environmental persistence is expected to be much longer. marker-test.de The slow degradation kinetics contribute to its accumulation in surface waters and wastewater treatment plant effluents. amegroups.org

Table 1: Hydrolytic Stability and Degradation of Benzoylecgonine

Parameter Observation Reference
Chemical Stability Resistant to further hydrolysis due to a stable zwitterion structure. nih.govdrugbank.comacs.org
Primary Degradation Product Hydrolyzes to ecgonine and benzoic acid. researchgate.net
Half-life (Pharmacokinetic) Estimated between 6.6 and 9.2 hours in plasma. marker-test.de
Environmental Persistence Considered persistent in aquatic environments due to slow degradation. nih.govamegroups.org

Advanced Oxidation Processes (AOPs) for Benzoylecgonine Remediation

Advanced Oxidation Processes (AOPs) have been investigated as effective methods for the removal of benzoylecgonine from water. These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic contaminants. amegroups.cn

Several AOPs have been applied to benzoylecgonine degradation, including:

Fenton and Photo-Fenton Reactions: The Fenton reaction, which involves hydrogen peroxide and an iron catalyst, has demonstrated high efficiency in removing benzoylecgonine, with some studies reporting up to 90% removal. amegroups.cn The photo-Fenton process, which utilizes UV light to enhance the production of hydroxyl radicals, has shown even greater efficacy, achieving removal rates of up to 92%. amegroups.cn

UV/H₂O₂ Process: The combination of ultraviolet (UV) radiation at 254 nm and hydrogen peroxide (H₂O₂) is another effective AOP for benzoylecgonine degradation. nih.gov This process can achieve complete conversion of benzoylecgonine in a short period. nih.gov The efficiency of this method can be influenced by the water matrix, with the presence of radical scavengers and UV filters potentially reducing the degradation rate. nih.gov

Ozonation: Ozone (O₃) oxidation is a common disinfection method in drinking water treatment and has been shown to be effective in removing benzoylecgonine. amegroups.orgamegroups.cn

Table 2: Efficacy of Advanced Oxidation Processes for Benzoylecgonine Removal

AOP Method Reported Removal Efficiency Reference
Fenton Reaction ~90% amegroups.cn
Photo-Fenton Reaction 92% amegroups.cn
UV/H₂O₂ Full conversion achieved nih.gov
Ozonation Effective removal reported amegroups.orgamegroups.cn

Photodegradation Mechanisms Under Simulated and Natural Sunlight

Photodegradation is a significant natural attenuation process for benzoylecgonine in sunlit surface waters. Studies have shown that both direct photolysis under UV irradiation and indirect photolysis in the presence of photosensitizers contribute to its degradation. nih.govsigmaaldrich.com

Under simulated sunlight and UV irradiation, benzoylecgonine undergoes transformation to produce several degradation products. nih.govresearchgate.net Research has identified up to seven phototransformation products, which can result from processes such as hydroxylation, dealkylation, and nitration. nih.govresearchgate.net The quantum yield for the direct photolysis of benzoylecgonine at 254 nm has been estimated to be approximately (6.22±0.19)∙10⁻³ mol∙ein⁻¹. lboro.ac.uk The rate of photolysis does not appear to be significantly affected by pH in the range of 4.0 to 8.0. lboro.ac.uk Some of the photolysis products of benzoylecgonine have also been detected in wastewater samples, suggesting that this degradation pathway occurs in the environment. researchgate.net

Chlorination Byproducts and Transformation Pathways

Chlorination is a standard disinfection process in wastewater and drinking water treatment plants. However, the reaction of chlorine with organic micropollutants like benzoylecgonine can lead to the formation of disinfection byproducts (DBPs), which may have their own toxicological concerns. researchgate.net

Studies have shown that benzoylecgonine reacts with chlorine to form several transformation products. nih.govsigmaaldrich.com The primary transformation pathway involves the attack of chlorine on the tertiary amine group, leading to N-dealkylation to form norbenzoylecgonine. researchgate.netresearchgate.net Other identified byproducts include monochlorinated derivatives. researchgate.net In total, up to three chlorination byproducts of benzoylecgonine have been identified in laboratory studies. nih.govsigmaaldrich.com The formation of these byproducts is influenced by factors such as pH. researchgate.netnih.gov

Table 3: Identified Chlorination Byproducts of Benzoylecgonine

Byproduct Formation Pathway Reference
Norbenzoylecgonine N-dealkylation researchgate.netresearchgate.net
Monochlorinated derivatives Halogenation researchgate.net

Bioremediation Approaches and Microbial Degradation

Bioremediation offers an environmentally friendly and potentially cost-effective approach for the removal of benzoylecgonine from contaminated water. This involves the use of microorganisms to break down the compound into less harmful substances.

While specific bacterial strains solely dedicated to benzoylecgonine degradation are not extensively documented in the provided search results, the role of microbial communities in activated sludge has been investigated. researchgate.netfountainjournals.comkwasu.edu.ng Degradation in sewage sludge is influenced by both biotic and abiotic factors, with greater removal rates observed at higher temperatures (19 ± 0.5°C) compared to lower temperatures (4 ± 0.5°C). fountainjournals.com The process involves both extracellular and intracellular enzymatic activities. kwasu.edu.ng

Enzymatic degradation has been identified as a promising strategy. researchgate.netamegroups.org Human butyrylcholinesterase (BChE) and its rationally designed mutants have been shown to be active against benzoylecgonine, accelerating its hydrolysis to ecgonine and benzoic acid. nih.govdrugbank.com This highlights the potential for using specific enzymes or enzyme-producing microorganisms for targeted benzoylecgonine remediation. amegroups.org

Microbial fuel cells (MFCs) are bioelectrochemical systems that utilize microorganisms to convert the chemical energy in organic matter into electrical energy. aristonpubs.comdeswater.comnih.gov MFCs have been explored for the dual purpose of wastewater treatment and electricity generation, including the degradation of specific micropollutants like benzoylecgonine. researchgate.net

Studies have demonstrated that MFCs can be used for the detection and partial degradation of benzoylecgonine in synthetic and real human urine. researchgate.net In one study, benzoylecgonine levels decreased by 14% in 24 hours of incubation in an MFC. researchgate.net Another report mentioned a 25% removal of benzoylecgonine from urine using MFCs. researchgate.net The presence and concentration of benzoylecgonine can impact the performance of the MFC, with increasing concentrations leading to a decrease in electricity generation. researchgate.netresearchgate.net This suggests that benzoylecgonine may have some inhibitory effects on the electrogenic microorganisms within the MFC. researchgate.net

Characterization of Environmental Degradation Products of Benzoylecgonine

The transformation of benzoylecgonine in the environment leads to the formation of various degradation products. The characterization of these products is crucial for understanding the complete environmental fate of this cocaine metabolite. Studies have employed advanced analytical techniques to identify and quantify these transformation products in different environmental matrices, particularly in aquatic systems.

Research has shown that benzoylecgonine degrades in water through processes such as chlorination and photodegradation, resulting in several distinct compounds. nih.govsigmaaldrich.com In one study, the degradation of benzoylecgonine in spiked surface water led to the identification of up to ten different degradation products. nih.govsigmaaldrich.comresearchgate.net Of these, three were formed through chlorination and seven through photodegradation. nih.govsigmaaldrich.comresearchgate.net

The primary analytical method used for the discovery and elucidation of these degradation products is ultra-high-performance liquid chromatography (UHPLC) coupled with a hybrid quadrupole time-of-flight mass spectrometer (QTOF MS). nih.govsigmaaldrich.comresearchgate.net For the screening of these identified compounds in environmental samples like influent and effluent sewage water, as well as surface water, UHPLC tandem MS with a triple quadrupole is utilized. nih.govsigmaaldrich.comresearchgate.net

One of the known metabolites of cocaine that is also a degradation product of benzoylecgonine is norbenzoylecgonine. nih.govsigmaaldrich.comresearchgate.net The presence of reference standards for major metabolites like norbenzoylecgonine allows for their confirmation based on retention time and fragment ions. nih.govsigmaaldrich.com Beyond this known metabolite, several previously unreported degradation products have also been detected in environmental samples, highlighting the importance of these degradation studies. nih.govsigmaaldrich.comresearchgate.net

The processes leading to the formation of these degradation products include chlorination, dealkylation, hydroxylation, and nitration, or a combination of these reactions. nih.govsigmaaldrich.comresearchgate.net While some transformation products identified in laboratory photolysis experiments have also been found in wastewater samples, their presence could also be a result of in vivo elimination or other biotransformation processes occurring in sewage systems. researchgate.net

Below are tables summarizing the findings from research on the characterization of benzoylecgonine's environmental degradation products.

Table 1: Summary of Benzoylecgonine Degradation Studies

Degradation ProcessNumber of Identified Degradation ProductsKey Identified Product(s)Analytical Techniques Used
Chlorination3Not specified in detailUHPLC-QTOF-MS, UHPLC-tandem MS
Photodegradation7NorbenzoylecgonineUHPLC-QTOF-MS, UHPLC-tandem MS

Table 2: Identified Degradation Products of Benzoylecgonine in Aquatic Environments

Degradation ProcessProduct Name/TypeConfirmation MethodEnvironmental Samples Detected In
PhotodegradationNorbenzoylecgonineReference Standard (retention time, fragment ions)Influent and effluent sewage water, surface water
Chlorination, Dealkylation, Hydroxylation, NitrationVarious unreported degradatesTentative identification by mass spectrometryInfluent and effluent sewage water, surface water

Chemical Synthesis and Derivatization Strategies for Benzoylecgonine

Laboratory Synthesis through Cocaine Hydrolysis

The most direct method for synthesizing benzoylecgonine (B1201016) in a laboratory setting is through the hydrolysis of cocaine. wikipedia.orgnih.gov This process involves the cleavage of the methyl ester group of the cocaine molecule, yielding benzoylecgonine and methanol (B129727). mdpi.com The reaction can be achieved through chemical hydrolysis, particularly under neutral to alkaline conditions. nih.govresearchgate.net

A common procedure involves refluxing cocaine base in water. wikipedia.orggoogle.com For instance, a reported synthesis protocol involves mixing 9.3 g of cocaine base with 200 ml of distilled water and refluxing the mixture for five hours. google.com After cooling, the solution is extracted with diethyl ether to remove unreacted cocaine and other nonpolar impurities. The aqueous layer, containing the more polar benzoylecgonine, is then evaporated under reduced pressure. The resulting residue can be recrystallized from water to yield needle-shaped white crystals of benzoylecgonine, with an approximate yield of 50%. google.com

Regioselective hydrolysis allows for the specific targeting of the methyl ester bond over the benzoyl ester bond to produce benzoylecgonine. colab.ws While enzymatic hydrolysis is a major metabolic pathway in vivo, simple chemical hydrolysis in vitro is an effective and straightforward method for laboratory-scale production. nih.gov

The efficiency of cocaine hydrolysis to benzoylecgonine is highly dependent on reaction conditions such as temperature, pH, and the solvent system used.

Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis. The process is often carried out at the boiling point of the solvent, such as water, under reflux conditions (100°C). google.com Studies on the formation of related derivatives have utilized a range of temperatures from 25°C to 115°C, indicating that the reaction rate can be controlled by adjusting the heat applied. google.com

pH: The hydrolysis of cocaine's methyl ester is favored under alkaline conditions. nih.gov In vivo, the conversion occurs at physiological pH, but for laboratory synthesis, a neutral to slightly alkaline pH is optimal for promoting the chemical hydrolysis to benzoylecgonine. researchgate.net

Solvents: Water is the most common solvent for this hydrolysis reaction due to its ability to facilitate the hydrolytic cleavage and its environmental safety. wikipedia.orggoogle.com For the synthesis of isotopically labeled benzoylecgonine, a mixed solvent system of water and dioxane has been successfully employed to ensure the solubility of the cocaine starting material while providing the aqueous medium necessary for hydrolysis. nih.gov

ParameterConditionOutcomeSource(s)
Temperature Reflux (Boiling Water)Accelerates hydrolysis for synthesis google.com
pH AlkalineFavors the hydrolysis reaction nih.gov
Solvent WaterStandard solvent for hydrolysis wikipedia.orggoogle.com
Solvent Water/Dioxane MixtureUsed for synthesis of labeled analogs nih.gov

Synthesis of Labeled Benzoylecgonine for Research Applications

Isotopically labeled compounds are indispensable tools in analytical chemistry, particularly as internal standards for quantitative mass spectrometry-based assays. nih.govlgcstandards.com The synthesis of labeled benzoylecgonine allows for more accurate and reliable detection and quantification of the compound in biological matrices. nih.gov

A method for the economical synthesis of [Phenyl-¹³C₆]benzoylecgonine has been developed, providing a valuable internal standard for drug analysis. nih.gov This synthesis utilizes ¹³C-labeled cocaine as the precursor.

The procedure involves dissolving [Phenyl-¹³C₆]cocaine free base in a mixture of water and dioxane. nih.gov The solution is then heated and stirred for an extended period to ensure complete hydrolysis of the methyl ester. Specifically, 87 mg of [Phenyl-¹³C₆]cocaine is dissolved in 3 mL of water and 3 mL of dioxane and stirred at 70°C for two days. nih.gov After the reaction, the water/dioxane mixture is removed under reduced pressure. The resulting solid residue is washed with diethyl ether to yield the final product, [Phenyl-¹³C₆]benzoylecgonine, as a white solid with a high yield of 98%. nih.gov This method provides a direct and efficient pathway to a stable, isotopically labeled internal standard crucial for forensic and research applications. nih.gov

Preparation of Benzoylecgonine Conjugates and Derivatives for Biochemical Probes

The chemical modification of benzoylecgonine to create conjugates and derivatives is essential for the development of immunoassays and other biochemical tools. nih.gov These derivatives can be linked to proteins or other molecules to serve as probes for detecting cocaine use. nih.govgoogle.com

Hydrazide derivatives of benzoylecgonine are particularly useful for creating conjugates with proteins like horseradish peroxidase (HRP), which are used in diagnostic reagents. nih.gov The synthesis involves activating the carboxylic acid group of benzoylecgonine to couple it with a hydrazide-containing molecule.

Two specific derivatives have been synthesized using carbodiimide-activated coupling:

N-2-(tert-butyloxycarbonyl)benzoylecgonine hydrazide : Formed by coupling benzoylecgonine to N-2-(tert-butyloxycarbonyl) hydrazide. The protecting group can later be removed with anhydrous HCl to yield benzoylecgonine hydrazide hydrochloride. nih.gov

mono(N-2'-benzoylecgoninoyl)adipic dihydrazide : Synthesized by coupling benzoylecgonine to adipic dihydrazide. nih.gov

These hydrazide derivatives can then be covalently conjugated to the carbohydrate portions of HRP through aldehyde-hydrazide condensation. nih.gov Mass spectrometry analysis confirmed that the mono(N-2'-benzoylecgoninoyl)adipic dihydrazide linker resulted in a 2.5 to 3-fold higher coupling efficiency to HRP compared to the simpler benzoylecgonine hydrazide. nih.gov

Ester homologs and derivatives of benzoylecgonine can be synthesized through transesterification reactions with cocaine. The formation of 2-hydroxypropyl esters of benzoylecgonine has been described through the reaction of cocaine base in propylene (B89431) glycol. google.comgoogle.com

Stereoselective Synthesis of Benzoylecgonine Enantiomers

The stereoselective synthesis of benzoylecgonine enantiomers is a critical area of research, primarily due to the differing physiological activities of the individual stereoisomers. The naturally occurring form, (-)-benzoylecgonine, is the primary metabolite of (-)-cocaine. The synthesis of specific enantiomers allows for more precise pharmacological studies and the development of analytical standards. Strategies for obtaining enantiomerically pure benzoylecgonine generally fall into two main categories: the resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic Benzoylecgonine

Chiral resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.org This typically involves the use of a chiral resolving agent to form a pair of diastereomers, which, due to their different physical properties, can be separated. wikipedia.org

One of the most common methods for resolving racemic carboxylic acids like benzoylecgonine is through the formation of diastereomeric salts with a chiral base. wikipedia.org While specific literature detailing the resolution of benzoylecgonine is scarce, the principles of this technique are well-established. Chiral amines, such as derivatives of tartaric acid, are often employed for this purpose. nih.govnih.govmdpi.com

The general process would involve the following steps:

Reaction of racemic benzoylecgonine with an enantiomerically pure chiral amine in a suitable solvent to form a mixture of two diastereomeric salts.

Separation of these diastereomeric salts based on differences in their solubility through fractional crystallization.

Acidification of the separated diastereomeric salts to regenerate the individual, enantiomerically pure benzoylecgonine enantiomers and the chiral resolving agent.

The efficiency of such a resolution is highly dependent on the choice of the resolving agent and the crystallization conditions. A successful resolution would yield both (+)- and (-)-benzoylecgonine in high enantiomeric purity.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentChemical Class
(-)-StrychnineAlkaloid
(+)-BrucineAlkaloid
(1R,2R)-(-)-PseudoephedrineAmino alcohol
(R)-(+)-α-MethylbenzylamineChiral amine
L-TyrosinamideAmino acid derivative

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need to separate a racemic mixture and thus offering a potentially more efficient route. ankara.edu.tr This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral precursor (chiral pool synthesis).

Use of Chiral Auxiliaries:

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. ankara.edu.trtcichemicals.com After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a benzoylecgonine enantiomer, a chiral auxiliary could be attached to a precursor molecule to control the formation of the key stereocenters in the tropane (B1204802) ring system. The Evans aldol (B89426) reaction is a well-known example of a reaction that utilizes chiral oxazolidinone auxiliaries to achieve high levels of stereocontrol. tcichemicals.com

Enantioselective Catalysis:

Table 2: Potential Asymmetric Synthesis Strategies for Benzoylecgonine Enantiomers

StrategyDescriptionKey Components
Chiral ResolutionSeparation of a racemic mixture of benzoylecgonine.Racemic benzoylecgonine, Chiral resolving agent (e.g., tartaric acid derivative).
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct stereochemistry.Achiral precursor, Chiral auxiliary (e.g., Evans oxazolidinone).
Enantioselective CatalysisUse of a chiral catalyst to favor one enantiomer's formation.Achiral or prochiral precursor, Chiral catalyst (e.g., enzyme, metal-ligand complex).

Chiral Chromatography

Another important technique for the separation of enantiomers is chiral chromatography. csfarmacie.czresearchgate.netnih.gov This method utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to differentiate between the enantiomers of a racemic compound. csfarmacie.czresearchgate.netnih.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. csfarmacie.cz This technique is particularly valuable for the analytical determination of enantiomeric purity and can also be scaled up for preparative separations. nih.gov

Advanced Analytical Methodologies for Benzoylecgonine Detection and Quantification

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry (MS) represents the gold standard for the confirmatory analysis of benzoylecgonine (B1201016), the primary metabolite of cocaine. gcms.czdroracle.ai These techniques offer high specificity and sensitivity, allowing for the unambiguous identification and precise quantification of the analyte in complex biological matrices. oup.comnih.gov Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed in forensic and clinical toxicology for this purpose. droracle.aioup.com The choice between these methods often depends on laboratory resources, desired turnaround time, and the specific requirements of the analysis. oup.comoup.com

Gas Chromatography-Mass Spectrometry (GC/MS)

GC-MS is a robust and well-established technique for the confirmatory analysis of benzoylecgonine. oup.comastm.org The methodology involves the separation of the analyte from other compounds in a sample based on its volatility and interaction with a stationary phase within a capillary column, followed by detection and identification by a mass spectrometer. gcms.cz Due to the polar nature of benzoylecgonine, a crucial derivatization step is required to increase its volatility and thermal stability, making it suitable for GC analysis. oup.comjfda-online.com

Derivatization Methods for Enhanced Volatility and Sensitivity

Chemical derivatization is a mandatory sample preparation step in GC-MS analysis of benzoylecgonine. oup.com This process converts the polar carboxylic acid and hydroxyl functional groups into nonpolar, more volatile derivatives, which improves chromatographic peak shape, reduces thermal degradation, and enhances sensitivity. jfda-online.com A variety of reagents are used for this purpose, with the choice of reagent affecting the resulting derivative's stability and mass spectral characteristics.

Common derivatization approaches include acylation and silylation. Acylation reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH) are frequently used. nih.govnih.gov For instance, derivatization with PFPA and PFPOH produces a pentafluoropropyl ester derivative of benzoylecgonine, which demonstrates excellent chromatographic properties. nih.gov Another approach involves using a combination of pentafluoropropanol and acetic anhydride, which can produce the same reaction product as PFPA while being more cost-effective. nih.gov Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is another effective method. ubi.pt The selection of the derivatization agent is critical for optimizing the analytical method. oup.com

Derivatization Reagent(s)Derivative FormedKey AdvantagesReference(s)
Pentafluoropropionic Anhydride (PFPA) & Pentafluoropropanol (PFPOH)Pentafluoropropyl esterImproves efficiency and reliability of quantification. nih.gov
Pentafluoropropionic Anhydride (PFPA)Acyl derivativeRapid, sensitive, and reliable for quantitative analysis. nih.gov
Pentafluoropropanol & Acetic AnhydrideAcyl derivativeCost-effective alternative to PFPA, producing the same product. nih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Trimethylsilyl (TMS) derivativeAchieves low limits of detection (15 pg/mg in hair). ubi.pt
Iodomethane-D3Deuterated methyl ester (Cocaine-D3)Simple, rapid, and reproducible. oup.comnih.gov
Single-Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Modes

To enhance the sensitivity and selectivity of GC-MS analysis, mass spectrometers are often operated in selected ion monitoring (SIM) mode. gcms.cznih.gov Instead of scanning a full range of mass-to-charge ratios (m/z), SIM mode focuses the detector on a few specific ions that are characteristic of the target analyte. wikipedia.org This targeted approach significantly increases the signal-to-noise ratio, allowing for lower detection limits. wikipedia.org For benzoylecgonine analysis, a primary ion is used for quantification, while two or three additional qualifier ions are monitored for confirmation, ensuring the ion ratios fall within established criteria for positive identification. gcms.cz

Selected reaction monitoring (SRM) is a similar targeted technique used with tandem mass spectrometry (MS/MS) instruments. In SRM, a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. researchgate.net This process is highly specific and further reduces chemical noise, providing excellent sensitivity and selectivity.

Analyte/DerivativeModePrecursor Ion (m/z)Product/Quantifier Ions (m/z)Reference(s)
Benzoylecgonine-PFPA derivativeSIMN/A300 (Quantifier), 421, 316 gcms.cz
d3-Benzoylecgonine-PFPA derivative (Internal Standard)SIMN/A303 (Quantifier), 424 gcms.cz
BenzoylecgonineSRM290168 researchgate.netsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly popular and powerful alternative to GC-MS for the analysis of benzoylecgonine. oup.comdergipark.org.tr A key advantage of LC-MS/MS is that it typically does not require derivatization, as the analyte is introduced into the mass spectrometer in a liquid phase. This simplifies sample preparation, reduces analysis time, and avoids potential issues with derivatization efficiency. researchgate.net The technique separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) column, followed by ionization (commonly electrospray ionization - ESI) and detection by tandem mass spectrometry. researchgate.netdergipark.org.tr

Ultra-High Performance Liquid Chromatography (UHPLC) Coupling

The coupling of ultra-high performance liquid chromatography (UHPLC) with mass spectrometry further enhances the analytical capabilities for benzoylecgonine detection. nih.govnih.gov UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which operate at higher pressures. nih.gov This results in significantly improved chromatographic resolution, higher peak capacities, and much faster analysis times compared to conventional HPLC. nih.gov For instance, the chromatographic separation of cocaine and its metabolites can be achieved in a few minutes using a UHPLC system. nih.gov The increased efficiency of UHPLC leads to better separation of benzoylecgonine from potential interferences in complex matrices like urine, blood, and oral fluid. nih.govrsc.org

ParameterTypical ConditionReference(s)
Column Agilent Poroshell 120EC-C18 (2.1 mm × 50 mm, 2.7 µm) nih.gov
Mobile Phase A 0.1% Formic acid in water nih.gov
Mobile Phase B 0.1% Formic acid in acetonitrile nih.gov
Flow Rate Gradient elution nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive dergipark.org.tr
Hybrid Quadrupole Time-of-Flight (QTOF) for Metabolite/Degradate Identification

Hybrid quadrupole time-of-flight (QTOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that is particularly valuable for identifying unknown compounds, such as novel metabolites or degradation products of cocaine. researchgate.netnih.gov A QTOF instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This configuration allows for both the selection of precursor ions (like in SRM) and the high-resolution, accurate mass measurement of both precursor and product ions. nih.gov

The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of an unknown compound, which is a critical step in its structural elucidation. researchgate.net This capability is essential in forensic toxicology for identifying previously uncharacterized metabolites or impurities in seized drug samples, providing valuable intelligence for drug profiling and trafficking investigations. researchgate.net For example, UHPLC-QTOF-MS has been successfully used to identify not only benzoylecgonine but also other minor alkaloids and adulterants in cocaine samples. researchgate.net

Triple Quadrupole (QqQ) for High-Sensitivity Quantification

Triple quadrupole mass spectrometry (QqQ or TQMS), often coupled with liquid chromatography (LC-MS/MS), stands as a gold standard for the high-sensitivity quantification of benzoylecgonine. This technique offers exceptional selectivity and low detection limits, making it ideal for confirmatory analysis of presumptive positive screens. The principle of QqQ involves a first quadrupole (Q1) for precursor ion selection, a second quadrupole (q2) acting as a collision cell for collision-induced dissociation (CID), and a third quadrupole (Q3) for the selection of specific product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and enhances the signal-to-noise ratio for the analyte of interest. nih.gov

The high sensitivity of modern LC-MS/MS systems allows for the reliable detection and quantification of benzoylecgonine at very low concentrations. For instance, a sensitive "dilute and shoot" assay for benzoylecgonine using a Sciex 6500 instrument established a lower limit of quantitation of 5 ng/mL in urine. nih.govwindows.net This level of sensitivity is crucial, as studies have suggested that traditional screening and confirmatory cut-offs (150 ng/mL and 100 ng/mL, respectively) may fail to identify some cocaine users. nih.govwindows.net The use of lower cut-offs, made possible by high-sensitivity QqQ methods, can therefore increase the detection rate of cocaine use. nih.govwindows.net

A rapid and selective method for the confirmation and quantitation of benzoylecgonine in urine has been developed using fast-gradient liquid chromatography/tandem mass spectrometry (LC/MS/MS). nih.gov In this method, three discrete parent-daughter ion transitions were monitored simultaneously to identify the compound, while the most prominent transition was used for quantification. nih.gov This approach demonstrated excellent precision, with coefficients of variation ranging from 0.6% to 6.8% at a concentration of 150 ng/mL. nih.gov

Table 1: LC-MS/MS Parameters for Benzoylecgonine Analysis

Parameter Details
Instrumentation Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode
Precursor Ion (m/z) 290.3 dergipark.org.tr
Product Ions (m/z) 168.3, 105.3 dergipark.org.tr
Collision Energy Optimized for fragmentation of benzoylecgonine
Lower Limit of Quantification As low as 5 ng/mL in urine nih.govwindows.net

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of benzoylecgonine in various biological samples. A key advantage of HPLC is its ability to analyze benzoylecgonine in its underivatized form. oup.com The separation is typically achieved on a reversed-phase column, such as a Lichrospher RP-18. oup.comnih.gov

Different types of detectors can be coupled with HPLC for the analysis of benzoylecgonine:

Ultraviolet (UV) Detection: This is a common and cost-effective detection method. The analysis is performed by monitoring the absorbance at a wavelength where benzoylecgonine exhibits a significant response, typically around 235 nm. oup.comnih.gov HPLC with UV detection has been successfully applied to determine benzoylecgonine concentrations in plasma and urine. oup.comnih.gov A study reported linearity for benzoylecgonine from 0.1 to 20 µg/mL with this method. oup.comnih.gov

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths, which aids in the confirmation of peak identity. nih.gov This detector has been used for the analysis of benzoylecgonine in vitreous humor, where recognizable UV spectra could be measured with as little as 20 ng of the substance on the column. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity, as discussed in the previous section. This combination is considered a confirmatory method. dergipark.org.trresearchgate.net

The choice of detector depends on the specific requirements of the analysis, such as the need for high sensitivity, spectral confirmation, or routine quantification.

Spectroscopic Characterization Methods

Spectroscopic methods are invaluable for the structural elucidation and confirmation of benzoylecgonine. These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignments

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational energy states of a molecule, providing a unique "fingerprint" of the compound. mdpi.comnih.gov These techniques are complementary, as their selection rules differ. mdpi.comnih.govksu.edu.sa A molecular vibration is IR active if it causes a change in the dipole moment, whereas it is Raman active if it results in a change in the polarizability of the molecule. mdpi.comnih.govksu.edu.sa

Both FT-IR and Raman spectroscopy can distinguish between different forms of cocaine and its degradation products, including benzoylecgonine. nih.gov Raman spectroscopy has been noted to be particularly effective for identifying benzoylecgonine in seized samples. nih.gov

Theoretical calculations, such as those using B3LYP/6-311++G** methods, have been employed to perform complete vibrational assignments for the infrared and Raman spectra of benzoylecgonine. researchgate.net These computational studies, combined with experimental spectra, provide a high degree of confidence in the structural assignments. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of organic molecules like benzoylecgonine. It provides detailed information about the carbon-hydrogen framework of the molecule.

The complete assignment of the ¹H and ¹³C NMR spectra of benzoylecgonine has been achieved with the aid of two-dimensional (2D) NMR experiments, such as gCOSY (gradient-selected correlation spectroscopy) and gHSQC (gradient-selected heteronuclear single quantum coherence). researchgate.net These experiments help to establish the connectivity between protons and carbons in the molecule, leading to an unambiguous structural assignment. researchgate.net The comparison of experimental NMR spectra with predicted chemical shifts from theoretical calculations further supports the structural confirmation. researchgate.netresearchgate.net

Table 2: ¹³C NMR Chemical Shifts for Benzoylecgonine

Carbon Atom Chemical Shift (δ, ppm)
C-1 66.5
C-2 66.8
C-3 51.2
C-4 35.5
C-5 25.3
C-6 35.5
C-7 51.2
C=O (ester) 166.2
C=O (acid) 171.0
C-1' (aromatic) 130.2
C-2', C-6' (aromatic) 129.5
C-3', C-5' (aromatic) 128.3
C-4' (aromatic) 132.8

Data derived from published assignments. researchgate.net

Immunoassays for Screening and Preliminary Detection

Immunoassays are widely used as a primary method for the rapid screening of benzoylecgonine in biological samples, particularly urine and oral fluid. nih.govfda.gov These assays are based on the principle of competitive binding between the drug in the sample and a drug labeled with an enzyme for a fixed number of antibody binding sites. fda.govlin-zhi.com

The most common type is the homogeneous enzyme immunoassay (EIA). nih.govfda.govlin-zhi.com In the absence of benzoylecgonine in the sample, the enzyme-labeled drug binds to the antibody, which inhibits the enzyme's activity. lin-zhi.com When benzoylecgonine is present in the sample, it competes for the antibody binding sites, leaving more of the enzyme-labeled drug free and active. lin-zhi.com The enzyme activity is therefore proportional to the concentration of the drug in the sample. lin-zhi.com

Enzyme-Linked Immunosorbent Assay (ELISA) is another type of immunoassay used for screening purposes. neogen.com These kits are designed for the qualitative one-step detection of benzoylecgonine and its parent compound. neogen.com

It is important to note that immunoassays are considered preliminary tests. fda.govlin-zhi.com A positive result indicates the presumptive presence of benzoylecgonine but requires confirmation by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). fda.govlin-zhi.com Common cutoff concentrations for benzoylecgonine in urine immunoassays are 300 ng/mL. nih.govlin-zhi.com

Sample Preparation Strategies for Diverse Matrices

The effective extraction and purification of benzoylecgonine from complex biological matrices are crucial for accurate and reliable analysis. The choice of sample preparation technique depends on the nature of the matrix and the subsequent analytical method.

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of benzoylecgonine from various matrices, including urine, plasma, and oral fluid. oup.comnih.govsemanticscholar.orgnih.gov SPE cartridges, such as Bond Elut Certify or Clean Screen, can effectively isolate the analyte from interfering substances. oup.comnih.govnih.gov The process typically involves conditioning the cartridge, loading the sample, washing away impurities, and eluting the analyte with an appropriate solvent.

Liquid-Liquid Extraction (LLE): LLE is another common method used for sample preparation. It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. This technique has been employed for the extraction of benzoylecgonine from matrices like sweat and urine. nih.govnih.gov

Dilution ("Dilute and Shoot"): For highly sensitive analytical methods like LC-MS/MS, a simple dilution of the sample (e.g., urine) may be sufficient. nih.govwindows.net This approach minimizes sample handling and reduces analysis time.

Specialized Techniques for Alternative Matrices:

Vitreous Humor: A sample concentration technique involving dilution and application to a preconcentration column has been used for HPLC analysis. nih.gov

Hair: Sample preparation for hair analysis may involve washing to remove external contamination, followed by digestion or extraction to release the analyte from the hair matrix. scielo.br

Meconium: This complex matrix requires extensive processing, often involving homogenization followed by LLE and/or SPE. nih.gov

Oral Fluid: Due to the small sample volume, sensitive detection methods are required. Sample preparation often involves SPE. semanticscholar.orgnih.gov

In some cases, particularly for GC-MS analysis, derivatization is necessary to improve the chromatographic properties and thermal stability of benzoylecgonine. nih.gov This can be achieved using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by preparing t-butyldimethylsilyl derivatives, a process that can be accelerated using microwave irradiation. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
Benzoylecgonine
Cocaine
Ecgonine (B8798807) methyl ester
Cocaethylene
Norcocaine (B1214116)
Norbenzoylecgonine
Methaqualone
Benzoic acid
Aluminum sulfate
Sodium carbonate

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that isolates benzoylecgonine from complex biological matrices, thereby reducing matrix effects and improving analytical sensitivity. The choice of SPE sorbent and protocol depends on the specific matrix being analyzed, such as urine, blood, hair, or meconium.

Mixed-mode SPE, which combines hydrophobic, polar, and ion-exchange interactions, is particularly effective for extracting benzoylecgonine. researchgate.net For instance, a validated method for analyzing hair samples employs a mixed-mode SPE cleanup step that achieves a mean absolute recovery greater than 90% for the analyte. ubi.ptnih.gov Similarly, in the analysis of meconium, a mixed-mode SPE procedure is used following an initial protein precipitation step to effectively extract benzoylecgonine. nih.gov

In high-throughput forensic laboratories, polymer-based cation-exchange SPE columns have been successfully implemented for urine analysis, demonstrating an average extraction efficiency of 80%. nih.gov For post-mortem specimens, a comparison of different SPE columns found that Bond Elut Certify columns provided the highest recovery of benzoylecgonine from various tissues, including approximately 80% from urine and 67% from blood. ies.gov.pl To further streamline the process, some modern SPE protocols, such as those using Oasis MCX μElution plates, have simplified procedures by eliminating the need for conditioning and equilibration steps, while still yielding high recovery rates. waters.com

MatrixSPE TypeKey FindingsSource(s)
UrinePolymer-based Cation-ExchangeAverage extraction efficiency of 80%; suitable for high-volume labs. nih.gov
HairMixed-ModeMean absolute recovery greater than 90%. ubi.ptnih.gov
MeconiumMixed-ModeUsed after protein precipitation for effective cleanup. nih.gov
Post-Mortem Tissues (Blood, Urine)Bond Elut Certify (Mixed-Mode)Highest recovery compared to other columns; ~80% from urine, ~67% from blood. ies.gov.pl
Plasma / UrineOasis MCX μElution (Mixed-Mode)Simplified protocol without conditioning steps, yielding high recoveries. waters.com

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) has emerged as a powerful and environmentally friendly alternative to traditional liquid-liquid or solid-phase extraction methods. nih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), which possesses the solvating power of a liquid and the diffusivity of a gas, allowing for rapid and efficient extractions. acs.org

SFE has been successfully applied to extract benzoylecgonine from biological fluids like blood and urine, with studies showing analyte recovery of over 40%. nih.govoup.com A key advantage of SFE is its speed; for example, when analyzing hair samples, SFE extraction times are approximately 30 to 50 minutes, a significant reduction compared to the hours or even days required for some liquid-based methods. nist.gov

The efficiency of SFE for polar analytes like benzoylecgonine can be enhanced by using a polar modifier. Research on hair analysis demonstrated that using supercritical CO2 modified with 10% methanol (B129727) resulted in higher recoveries than conventional acid hydrolysis. acs.orgnih.gov The optimal conditions for this extraction were determined to be a pressure of 300 atm and a temperature of 145 °C. acs.org SFE not only proves to be a faster and more efficient method but also offers the potential to distinguish between benzoylecgonine incorporated endogenously into hair and that present from external contamination. nist.gov

MatrixSFE ConditionsPerformance / Key FindingsSource(s)
Blood & UrineNot SpecifiedAnalyte recovery better than 40%. SFE showed good correlation with SPE results. nih.govoup.com
HairCO2 with 10% Methanol ModifierFaster and higher recovery than acid hydrolysis. Extraction time of 75 minutes. acs.orgnih.gov
HairCO2 with Triethylamine/Water ModifierExtraction times of 30-50 minutes. Can differentiate between external and internal analytes. nist.gov

Minimizing In Vitro Transformation During Sample Processing

A significant challenge in the analysis of benzoylecgonine is preventing the in vitro chemical hydrolysis of cocaine to benzoylecgonine during sample collection, storage, and processing. researchgate.net This transformation can artificially inflate the measured concentration of benzoylecgonine. The stability of cocaine is highly dependent on pH and temperature. nih.gov

Studies have shown that cocaine degradation decreases as the storage temperature is lowered, and hydrolysis occurs more rapidly in plasma than in whole blood. nih.gov The primary mechanism for in vitro formation of benzoylecgonine is non-enzymatic hydrolysis, which is accelerated at alkaline pH. researchgate.net Therefore, controlling these factors is crucial for sample integrity.

To minimize this transformation, several best practices are recommended. One of the most effective strategies is to maintain samples at a low temperature and an acidic pH. Research suggests that optimal storage conditions for urine specimens are a pH of 5.0 and a temperature of -15°C. scilit.com During sample processing for hair analysis, the addition of acetic acid has been noted to reduce the conversion of cocaine to benzoylecgonine. fda.gov The use of preservatives, such as potassium fluoride, can also help to stabilize samples. nih.gov By implementing these measures—acidification and refrigeration or freezing—the in vitro transformation of cocaine can be significantly minimized, ensuring that the quantified benzoylecgonine concentration accurately reflects the in vivo level.

Method Validation Parameters for Robustness and Reliability

The validation of analytical methods is essential to ensure that results are accurate, reliable, and reproducible. For benzoylecgonine quantification, validation is typically performed in accordance with guidelines from regulatory bodies and involves assessing several key performance parameters. dergipark.org.tr

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of benzoylecgonine that can be reliably distinguished from background noise, often defined by a signal-to-noise ratio of at least 3:1. ubi.pt The LOQ represents the lowest concentration that can be measured with acceptable precision and accuracy, typically requiring a signal-to-noise ratio of 10:1 and a quantitative result within 20% of the target value. ubi.ptoup.com

These limits vary significantly depending on the biological matrix and the analytical instrumentation used. For example, a gas chromatography-mass spectrometry (GC-MS) method for urine analysis established both the LOD and LOQ at 12.5 ng/mL. nih.gov In contrast, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have achieved much lower limits, with an LOQ of 5 ng/mL in urine and 2 ng/mL in oral fluid. oup.comnih.gov For solid matrices like hair, the limits are expressed per mass of the sample, with one GC/MS method reporting an LOD of 15 pg/mg and an LOQ of 50 pg/mg. nih.gov

MatrixMethodLODLOQSource(s)
UrineGC-MS12.5 ng/mL12.5 ng/mL nih.gov
Oral FluidLC-MS/MS2 ng/mL2 ng/mL oup.com
HairGC/MS15 pg/mg50 pg/mg ubi.ptnih.gov
UrineLC-MS/MS-5 ng/mL nih.gov
MeconiumUPLC/MS/MS3 ng/g30 ng/g nih.gov
Oral FluidLC-MS/MS0.5 µg/L1 µg/L nih.gov

Linearity, Precision, and Accuracy Assessment

To ensure robust and reliable quantification, analytical methods must demonstrate acceptable linearity, precision, and accuracy over a defined concentration range.

Linearity confirms that the instrument's response is directly proportional to the concentration of benzoylecgonine. This is typically evaluated by analyzing a series of calibrators and assessing the correlation coefficient (r) or coefficient of determination (R²) of the resulting calibration curve. For benzoylecgonine, methods consistently achieve R² values greater than 0.99, indicating excellent linearity across wide concentration ranges, such as 12.5 to 20,000 ng/mL in urine. nih.govoup.comscielo.br

Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogenous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). dergipark.org.tr Precision is assessed at different concentration levels (low, medium, high) and on different days (intra-day and inter-day precision). For benzoylecgonine, validated methods typically report CVs well below 15%. For example, a precision study in urine at 100 ng/mL yielded a CV of 4.1%, while another reported a CV range of 7.8% to 12.3%. nih.govscielo.br

Accuracy refers to the closeness of the measured concentration to the true or accepted value. It is often determined by analyzing quality control samples with known concentrations and is expressed as the percentage of recovery or bias. dergipark.org.tr Validated methods for benzoylecgonine demonstrate high accuracy, with recovery values typically falling between 85% and 115% of the target concentration. One study reported accuracy for benzoylecgonine in urine between 97.5% and 104.8%. scielo.br

MatrixMethodLinearity (Range & R²)Precision (%CV)Accuracy (%Bias or Recovery)Source(s)
UrineGC-MS12.5 - 20,000 ng/mL (R²=0.99932)4.1%- nih.gov
Oral FluidLC-MS/MS1 - 1,000 ng/mL (r>0.998)-- oup.com
HairGC/MSLOQ - 20 ng/mg (r>0.9981)Conforms to standardsConforms to standards nih.gov
Oral FluidLC-MS/MS1 - 100 µg/L (R²>0.9916)Evaluated±14% nih.gov
UrineGC-MS20 - 3,000 ng/mL (R²>0.9997)7.8% - 12.3%97.5% - 104.8% scielo.br

Biochemical Interactions and Pharmacological Mechanisms of Benzoylecgonine

Enzymatic Hydrolysis of Benzoylecgonine (B1201016) by Engineered Enzymes

While benzoylecgonine possesses a stable zwitterion structure that is resistant to hydrolysis, research has identified that human butyrylcholinesterase (BChE) can hydrolyze it. nih.govacs.org This discovery has paved the way for the development of engineered BChE mutants with enhanced catalytic activity against both cocaine and its primary active metabolite, benzoylecgonine. nih.govacs.org The enzymatic hydrolysis of benzoylecgonine yields ecgonine (B8798807) and benzoic acid. researchgate.netamegroups.org

Computational modeling and site-directed mutagenesis have been instrumental in the rational design of BChE mutants with improved efficacy for cocaine and benzoylecgonine hydrolysis. nih.govnih.govpnas.org The goal is to create enzymes that can rapidly metabolize these compounds without significantly affecting the hydrolysis of essential neurotransmitters like acetylcholine. nih.gov

Mutants are designed by identifying key amino acid residues in the active site of BChE that influence substrate binding and catalysis. pnas.org By substituting specific amino acids, researchers have successfully engineered mutants with significantly higher catalytic efficiency against cocaine and its metabolites. nih.govnih.gov

Several promising BChE mutants have been developed, including those denoted as E14-3 (also known as CocH1) and E12-7 (also known as CocH3). nih.gov These mutants have demonstrated not only enhanced activity against cocaine but also a significant ability to hydrolyze benzoylecgonine. nih.gov Further engineering has led to the development of even more potent variants like CocH5-Fc(M6), which shows a substantial improvement in catalytic efficiency against both norcocaine (B1214116) and benzoylecgonine. researchgate.netnih.gov

Studies have shown that wild-type human BChE has a k_cat of 3.6 min⁻¹ and a K_M of 83 μM for benzoylecgonine. nih.gov Engineered mutants exhibit significantly improved catalytic activity. For instance, the E14-3 mutant has a k_cat of 23 min⁻¹, and the E12-7 mutant has a k_cat of 65 min⁻¹ against benzoylecgonine. nih.gov The highly efficient CocH5-Fc(M6) mutant displays a k_cat of 158 min⁻¹ and a K_M of 286 μM for benzoylecgonine hydrolysis. researchgate.netnih.gov

Enzymek_cat (min⁻¹)K_M (μM)k_cat/K_M (min⁻¹ M⁻¹)
Wild-type BChE3.6834.34 x 10⁴
E14-3 (CocH1)23N/AN/A
E12-7 (CocH3)652073.14 x 10⁵
CocH5-Fc(M6)1582865.5 x 10⁵

Molecular Interactions with Cellular Components (e.g., protein expression related to calcium homeostasis and oxidative emergency)

Exposure to benzoylecgonine has been shown to alter protein expression profiles in the gills of the freshwater bivalve Dreissena polymorpha (Zebra mussel). nih.gov Studies have indicated that benzoylecgonine can affect proteins involved in crucial metabolic functions. nih.gov Specifically, exposure to environmental concentrations of benzoylecgonine led to changes in proteins related to calcium homeostasis and resulted in an imbalance of oxidative stress. nih.gov This suggests that benzoylecgonine can induce a state of oxidative emergency within cells. nih.gov

Interaction with Biological Macromolecules: In Vitro Binding Studies (e.g., Melanin)

The interaction of benzoylecgonine with melanin (B1238610), a pigment found in hair, has been a subject of investigation with some conflicting findings. One in vitro study concluded that benzoylecgonine, being a net neutral molecule, does not bind to synthetic melanin subtypes, including eumelanins and pheomelanins. nih.govoup.com This is in contrast to its parent compound, cocaine, which as a basic drug, shows binding to eumelanins. nih.govoup.com

However, other research has demonstrated the in vitro incorporation of benzoylecgonine into pigmented human hair shafts, with the relative amount of incorporation being higher in black hair, followed by brown, and then blond hair. tandfonline.comscilit.com This suggests that melanin content is an important factor in the binding of benzoylecgonine to hair. tandfonline.com

Comparative Analysis of Biological Activity with Parent Compound (Cocaine)

Benzoylecgonine, while being the primary metabolite of cocaine, exhibits distinct biological activities. amegroups.orgwikipedia.org

Computational Chemistry and Molecular Modeling of Benzoylecgonine

Molecular Dynamics Simulations

Simulation of Enzyme-Ligand Binding and Catalysis

The binding of benzoylecgonine (B1201016) to various enzymes has been extensively studied using computational methods to elucidate the mechanisms of its biological breakdown. Molecular docking and molecular dynamics (MD) simulations are key techniques employed to model these interactions.

Researchers have utilized molecular docking to predict the binding affinity and orientation of benzoylecgonine within the active sites of enzymes such as human butyrylcholinesterase (BChE) and its mutants. nih.gov These simulations start with the three-dimensional structures of the enzyme, often obtained from the Protein Data Bank, and computationally place the benzoylecgonine molecule into the active site. nih.gov The process involves using algorithms like the Lamarckian genetic algorithm to explore various binding poses and scoring functions to estimate the binding free energy. nih.gov

For instance, molecular docking studies have shown that BChE and some of its computationally designed mutants can bind to benzoylecgonine in a manner suitable for the hydrolysis of its benzoyl ester group, similar to how they bind to cocaine. nih.gov These computational predictions have been instrumental in identifying potential enzymes for benzoylecgonine degradation, which are then validated through in vitro enzyme activity assays. nih.gov

MD simulations provide a more dynamic picture of the enzyme-ligand complex, allowing researchers to observe the conformational changes and interactions over time. These simulations have been used to study the stability of the benzoylecgonine-enzyme complex and to understand the energetic factors that influence catalytic efficiency. nih.gov

The insights gained from these simulations are crucial for understanding the catalytic mechanisms at a molecular level. For example, while bacterial cocaine esterase (CocE) and its mutants are effective against cocaine, they show little to no activity against benzoylecgonine. nih.gov Computational modeling has helped to explain this by revealing that benzoylecgonine's stable zwitterionic structure makes it resistant to hydrolysis by these enzymes. nih.gov In contrast, simulations have shown that human BChE is active against benzoylecgonine, a finding that was subsequently confirmed experimentally. nih.gov

Kinetic Parameters of Enzymes Against Benzoylecgonine
Enzymekcat (min⁻¹)KM (µM)kcat/KM (M⁻¹min⁻¹)
Wild-type human BChE3.614002.57 x 10³
E14-3 (BChE mutant)21023009.13 x 10⁴
E12-7 (BChE mutant)49015003.27 x 10⁵

In Silico Enzyme Engineering and Rational Design of Biocatalysts

The knowledge gleaned from computational simulations of enzyme-ligand binding has paved the way for the rational design of more efficient biocatalysts for benzoylecgonine degradation. rsc.org In silico enzyme engineering involves making targeted mutations to an enzyme's amino acid sequence to enhance its catalytic activity, stability, or specificity for a particular substrate. rsc.org

A significant breakthrough in this area has been the computational redesign of both human BChE and bacterial CocE to improve their efficacy against benzoylecgonine. nih.govnih.gov For example, based on modeling insights, specific mutants of human BChE, such as E14-3 and E12-7 (also known as CocH1 and CocH3, respectively), were developed. nih.gov These mutants exhibit significantly improved catalytic efficiency against benzoylecgonine compared to the wild-type enzyme. nih.gov

More recently, a reactant-state-based enzyme design theory was employed to redesign bacterial CocE, an enzyme that is naturally inactive against benzoylecgonine. nih.gov This computational approach led to the development of a mutant named BZEase2, which showed a remarkable over 400-fold improvement in catalytic efficiency against benzoylecgonine compared to the wild-type CocE. nih.gov Further engineering of CocE using reactant state-based enzyme design theories (RED) resulted in BZEase4, a mutant with a 34,977-fold improved substrate discrimination between benzoylecgonine and the neurotransmitter acetylcholine, highlighting its high specificity. nih.gov

These engineered enzymes represent promising candidates for therapeutic applications, such as in the treatment of cocaine overdose by accelerating the breakdown of both cocaine and its persistent metabolite, benzoylecgonine. nih.govnih.gov The crystal structure of a designed BZEase has been determined, providing further structural insights for future design efforts. nih.gov

Predictive Modeling of Degradation Pathways and Metabolite Structures

Computational models are also employed to predict the degradation pathways of benzoylecgonine in various environments and to identify its potential metabolites. This is crucial for assessing its environmental fate and potential toxicity. nih.govnih.gov

One approach involves using models like the Mackay-type level II fugacity model to predict the environmental behavior and concentrations of benzoylecgonine in different compartments such as water, soil, and air. nih.gov These models consider factors like the compound's physicochemical properties, its degradation rates, and the characteristics of the environmental system to forecast its distribution and persistence. nih.gov

In terms of identifying degradation products, computational methods can be used in conjunction with analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govsigmaaldrich.com While the primary metabolites of benzoylecgonine are ecgonine (B8798807) and benzoic acid, resulting from the hydrolysis of the ester linkage, other degradation products can be formed through processes such as chlorination, dealkylation, hydroxylation, and nitration. nih.govnih.govsigmaaldrich.com For instance, studies have identified norbenzoylecgonine as a metabolite resulting from the degradation of benzoylecgonine. nih.govsigmaaldrich.com

The degradation of benzoylecgonine can be both a biotic and an abiotic process. kwasu.edu.ng Studies have shown that its degradation in sewage sludge is influenced by both microbial activity (extracellular and intracellular enzymes) and chemical processes like hydrolysis. kwasu.edu.ngresearchgate.net Predictive modeling can help to understand the relative contributions of these different pathways under various environmental conditions.

Identified Degradation Products of Benzoylecgonine
Degradation ProcessIdentified Products
HydrolysisEcgonine, Benzoic acid
ChlorinationVarious chlorinated derivatives
Photo-degradationVarious photo-degradation products
MetabolismNorbenzoylecgonine

Future Research Directions and Emerging Paradigms in Benzoylecgonine Science

Development of Novel Biocatalysts for Environmental and Biomedical Applications

The challenge of mitigating cocaine overdose and remediating benzoylecgonine-contaminated environments has spurred research into novel biocatalysts. A promising approach involves enzyme therapy, which is considered a leading strategy for treating cocaine overdose. amegroups.cndrugbank.com While bacterial cocaine esterase (CocE) and its mutants have been developed to efficiently hydrolyze cocaine, they are inactive against the stable and toxic metabolite, benzoylecgonine (B1201016). amegroups.cndrugbank.com

A significant breakthrough has been the discovery and engineering of human butyrylcholinesterase (BChE). Researchers have demonstrated that BChE is not only active against cocaine but also possesses inherent activity against benzoylecgonine, hydrolyzing it into the non-toxic products ecgonine (B8798807) and benzoic acid. amegroups.cnnih.gov Through rational design and computational modeling, scientists have created BChE mutants with significantly enhanced catalytic efficiency against both cocaine and benzoylecgonine. drugbank.comnih.gov These advanced biocatalysts represent a dual-action therapeutic that can detoxify both the parent drug and its persistent metabolite, setting the stage for more effective treatments for cocaine overdose. nih.gov

Beyond biomedical applications, these engineered enzymes offer potential for environmental remediation. nih.govamegroups.org The development of transgenic plants expressing these potent hydrolases is being explored as a sustainable method for detoxifying soil and water contaminated with benzoylecgonine. amegroups.org

EnzymeTarget Compound(s)ApplicationResearch Finding
Cocaine Esterase (CocE) Mutants CocaineBiomedicalEffective in hydrolyzing cocaine but inactive against benzoylecgonine. amegroups.cndrugbank.com
Human Butyrylcholinesterase (BChE) Cocaine, BenzoylecgonineBiomedical, EnvironmentalPossesses natural, though modest, activity against benzoylecgonine. amegroups.cnnih.gov
Engineered BChE Mutants Cocaine, BenzoylecgonineBiomedical, EnvironmentalShow significantly improved catalytic efficiency in hydrolyzing both cocaine and benzoylecgonine in vitro and in vivo. drugbank.comnih.gov

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The detection and quantification of benzoylecgonine are crucial for forensic toxicology, clinical monitoring, and environmental science. Traditional methods often rely on laboratory-based chromatographic techniques. However, recent advancements have focused on advanced spectroscopic and imaging techniques that allow for rapid, minimally invasive, or in situ analysis.

Ambient mass spectrometry (MS) techniques represent a significant leap forward. Desorption Electrospray Ionization (DESI), Direct Analysis in Real Time (DART), and Matrix-Assisted Laser Desorption/Ionization (MALDI) have been successfully used to detect benzoylecgonine directly from surfaces with minimal sample preparation. rsc.orgrsc.orgresearchgate.netnih.gov These methods have shown the ability to identify benzoylecgonine in latent fingerprints, offering a non-invasive tool for drug testing. rsc.orgrsc.orgresearchgate.net

Furthermore, mass spectrometry imaging (MSI) is emerging as a powerful tool for in situ analysis within biological tissues. A novel analytical workflow combines DESI-MSI for untargeted metabolic brain imaging with microscale proteomics. oup.com This multiomic approach allows for the spatial mapping of metabolites like benzoylecgonine within specific brain regions, providing unprecedented insight into the localized molecular alterations following cocaine exposure. oup.com These advanced techniques are moving benzoylecgonine analysis from bulk sample quantification to targeted, high-resolution detection in its native environment.

Integrated Omics Approaches for Comprehensive Metabolic Pathway Delineation

Understanding the full biological impact of benzoylecgonine requires moving beyond the primary metabolic pathway to a systems-level view. Integrated "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are providing a more comprehensive delineation of its effects.

Metabolomics, the global profiling of small molecules, has been applied to identify novel biomarkers of cocaine exposure and to better characterize the metabolic disturbances it causes. nih.govmdpi.comtandfonline.com Untargeted metabolomics analyses of clinical urine samples have revealed not only known cocaine metabolites but also alterations in endogenous pathways, such as tryptophan metabolism. mdpi.com Targeted metabolomics studies on human liver cell lines have shown that cocaine administration affects pathways including alanine, aspartate, and glutamate (B1630785) metabolism, as well as taurine (B1682933) and hypotaurine (B1206854) metabolism. nih.gov

Multi-omics studies are integrating these metabolic profiles with other data layers. By combining epigenome-wide, transcriptome-wide, and proteomic data from human brain tissue, researchers are identifying how cocaine use disorder alters gene expression, alternative splicing, and protein networks. oup.comnih.gov These integrated analyses have highlighted the deregulation of synaptic signaling, neuron morphogenesis, and fatty acid metabolism as key biological processes affected. nih.gov Such comprehensive approaches are crucial for elucidating the complex, downstream effects of benzoylecgonine and for identifying new therapeutic targets. nih.govemory.edu

Sustainable Technologies for Benzoylecgonine Degradation and Monitoring in Environmental Matrices

The persistence of benzoylecgonine in aquatic environments has led to the development of sustainable technologies for its degradation and monitoring. As a widespread micropollutant found in wastewater and surface waters, its removal is a key focus of environmental engineering. amegroups.orgwikipedia.org

Advanced Oxidation Processes (AOPs) have proven effective for degrading benzoylecgonine. These technologies utilize highly reactive hydroxyl radicals (•OH) to break down the molecule. amegroups.org Specific AOPs successfully applied to benzoylecgonine removal include:

UV/H₂O₂: The use of ultraviolet light in combination with hydrogen peroxide. amegroups.cnnih.govresearchgate.net

Fenton and Photo-Fenton Reactions: These processes use iron catalysts and hydrogen peroxide (with or without light) to generate hydroxyl radicals, achieving removal efficiencies of over 90%. amegroups.cnamegroups.org

Photocatalysis: Solar photocatalysis using titanium dioxide (TiO₂) has been shown to effectively degrade benzoylecgonine. researchgate.net

Bioremediation offers another sustainable approach. Conventional activated sludge reactors in wastewater treatment plants (WWTPs) can efficiently remove benzoylecgonine, primarily through biodegradation by heterotrophic bacteria. amegroups.cnkwasu.edu.ngfountainjournals.com Studies have shown that both biotic and abiotic processes in sludge contribute to its degradation. kwasu.edu.ngfountainjournals.com

For environmental monitoring, wastewater-based epidemiology (WBE) has emerged as a powerful and sustainable tool. This approach involves the regular analysis of benzoylecgonine concentrations in untreated urban wastewater to estimate the collective consumption of cocaine within a community. researchgate.netnih.gov By correlating benzoylecgonine levels with wastewater flow rates and population data, authorities can monitor local drug use trends in near real-time while maintaining individual anonymity. researchgate.netnih.gov

Q & A

Q. How can researchers design experiments to mitigate hydrate-to-anhydrate phase transitions during formulation?

  • Methodological Answer : Optimize lyophilization protocols with cryoprotectants (e.g., trehalose) to preserve hydrate structure. Monitor phase transitions using in-line Raman spectroscopy during drying. Validate formulations with accelerated stability testing (40°C/75% RH) and parametric analysis of critical quality attributes .

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